molecular formula C14H20O3 B134388 Cuspidiol CAS No. 51593-96-5

Cuspidiol

Cat. No. B134388
CAS RN: 51593-96-5
M. Wt: 236.31 g/mol
InChI Key: GAXDMZRXKOERED-XYOKQWHBSA-N
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Description

Cuspidiol is a novel phenylpropanoid identified in Rutaceous plants, characterized by its unique structure. It was established to have the structure 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol. This compound, along with boninenal and methyl boninenalate, was not only isolated from natural sources but also synthesized independently, confirming its structure through synthetic methods .

Synthesis Analysis

The synthesis of cuspidiol involves the formation of the phenylpropanoid skeleton with a specific hydroxy-methylbutenyl side chain. The independent synthesis of cuspidiol confirms the structure that was elucidated from the natural isolation from Rutaceous plants. This synthetic approach allows for the production of cuspidiol in a controlled laboratory setting, which is crucial for further studies on its properties and potential applications .

Molecular Structure Analysis

Cuspidiol's molecular structure is characterized by a phenyl ring attached to a propanol chain, which is further substituted with a hydroxy-methylbutenyl group. This structure was confirmed through synthesis and is significant because the functional groups present in cuspidiol could be responsible for its reactivity and interaction with biological systems .

Chemical Reactions Analysis

While the specific chemical reactions of cuspidiol are not detailed in the provided papers, the structure of cuspidiol suggests that it could undergo typical phenylpropanoid reactions. These may include oxidation-reduction reactions due to the presence of the hydroxy group, as well as potential conjugation or addition reactions at the double bond of the side chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of cuspidiol have not been explicitly detailed in the provided papers. However, based on its molecular structure, cuspidiol is likely to be a hydrophobic compound due to the presence of the phenyl ring and the hydrocarbon chain. The hydroxy group may confer some degree of hydrophilicity, which could affect its solubility and interaction with solvents. The reactivity of cuspidiol could be influenced by the presence of the double bond and the hydroxy group, which are functional groups commonly involved in chemical reactions .

Scientific Research Applications

Antitumor Activity

One of the notable applications of cuspidiol is in antitumor research. A study by Temerk et al. (2013) explored the binding of antitumor flavonoids with DNA, noting the potential of such compounds in cancer treatment. Although cuspidiol was not directly studied, the research on flavonoids like 3-hydroxyflavone provides a foundation for understanding cuspidiol's potential in cancer therapy. The study investigated the intercalation of flavonoids into DNA and their interactions with metal ions, indicating the potential for developing new antitumor therapies based on flavonoid structures (Temerk et al., 2013).

Chemical Composition and Synthesis

Research on cuspidiol's chemical structure and synthesis is vital for its application in various fields. Ishii et al. (1982) identified cuspidiol as a novel phenylpropanoid and synthesized it along with related compounds. This work is crucial for understanding the molecular structure of cuspidiol, which is essential for its application in scientific research (Ishii et al., 1982).

Photocatalysis and Material Science

Cuspidiol's potential in photocatalysis and material science is explored through studies on related compounds. Zen et al. (2003) demonstrated a novel detection method based on the photoelectrocatalytic oxidation of o-diphenols, which could be relevant for research involving cuspidiol. This study highlights the utility of copper-based electrodes in photocatalysis, suggesting potential areas where cuspidiol might be applicable (Zen et al., 2003).

Potential in Pharmaceuticals and Biophysical Research

The role of cuspidiol in pharmaceuticals and biophysical research can be inferred from studies on similar compounds. For instance, Sato et al. (1990) discussed a highly stereoselective synthesis of natural olefinic diols, which is pertinent to understanding how cuspidiol and related compounds might be synthesized for use in pharmaceuticals (Sato et al., 1990).

Future Directions

The future directions for research on Cuspidiol could involve further exploration of its antifungal and antioxidative properties, as well as its potential applications in various fields. Additionally, more detailed studies on its synthesis, molecular structure, and mechanism of action could provide valuable insights .

properties

IUPAC Name

(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXDMZRXKOERED-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC=C(C=C1)CCCO)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cuspidiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
H Ishii, T Ishikawa, C Ih-Sheng - Tetrahedron Letters, 1973 - Elsevier
As a part of our study on the alkaloids of Rutaceous Plants, 1) we have now examined the Formosan species, Xanthoq&m cuspidatwn Champ (Fagam cuspidatu Cngl.). From the heart-…
Number of citations: 10 www.sciencedirect.com
H Ishii, T Ishikawa, T Tohojoh, K Murakami… - Journal of the …, 1982 - pubs.rsc.org
… propanoids, cuspidiol (1), boninenal (2), and methyl boninenalate (3) from the plants of Xanthoxylum ( Fagava) species. In a preliminary comm~nication,~ we showed that cuspidiol (1) …
Number of citations: 10 pubs.rsc.org
H Ishii, T Ishikawa, T Tohojoh, K Murakami… - 1982 - pascal-francis.inist.fr
Keyword (fr) PREPARATION RUTACEAE COMPOSE NATUREL VEGETAL COMPOSE SATURE COMPOSE ALIPHATIQUE ALCOOL PRIMAIRE ENALDEHYDE COMPOSE …
Number of citations: 2 pascal-francis.inist.fr
K Sato, S Inoue, N Iwase, K Honda - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
… The resultant trans allyloxyamine 14 was treated with zinc dust in aqueous acetic acid to give the desired cuspidiol (4) in a good yield; its spectral data (IR and H NMR) were identical …
Number of citations: 23 www.journal.csj.jp
YP Chen - Korean Journal of Pharmacognosy, 1980 - koreascience.kr
… Dihydro-p-coumaryl alcohol, cuspidiol and 8-sitosterol were also isolated from the bark of this plant." A new amide, integriamide*, mp. 302–304", was isolated from the root-xylem of …
Number of citations: 2 koreascience.kr
JJ Chen, CY Chung, TL Hwang… - Journal of Natural …, 2009 - ACS Publications
… Comparison of the 1 H NMR data of 5 with that of cuspidiol (17) suggested that their structures were closely related except that a 3′-methoxycarbonyl group [δ 3.76 (3H, s)] of 5 …
Number of citations: 45 pubs.acs.org
GB Kougan, T Tabopda, V Kuete… - Medicinal plant research in …, 2013 - Elsevier
… Cuspidiol (32) showed antifungal activity against Candida albicans and Bacillus subtilis, with an MIQ of 10 μg for both, with miconazole (0.1 μg) and chloramphenicol (1 μg), respectively…
Number of citations: 35 www.sciencedirect.com
IS Chen, CM Teng - Frontiers in Natural Product Chemistry, 2005 - ingentaconnect.com
There are approximately 100 species of Zanthoxylum in the tropical and subtropical regions, and 10 of them are indigenous to Taiwan. For the last 10 years, our laboratory has …
Number of citations: 4 www.ingentaconnect.com
T ISHIKAWA, M SEKI, K NISHIGAYA… - Chemical and …, 1995 - jstage.jst.go.jp
… This new phenylpropanoid could be reasonably assigned to be a reduced product of cuspidiol 03)” by the spectral data (see Experimental). Its structure, except the absolute stereo …
Number of citations: 42 www.jstage.jst.go.jp
ACP de Menezes Filho, MVA Ventura… - Revista Cubana de …, 2023 - revfarmacia.sld.cu
Introducción: Zanthoxylum riedelianum es una especie arbórea típica del dominio del Cerrado brasileño, perteneciente a la familia Rutaceae. Objetivo: Evaluar la constitución …
Number of citations: 2 revfarmacia.sld.cu

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